2,7-Dibromo-9,9-diphenyl-9H-fluorene
Overview
Description
2,7-Dibromo-9,9-diphenyl-9H-fluorene is a useful research compound. Its molecular formula is C25H16Br2 and its molecular weight is 476.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2,7-Dibromo-9,9-diphenyl-9H-fluorene is primarily used as a precursor to a number of organic semiconducting polymers . It is also used in the synthesis of polymer semiconductors . The compound’s primary targets are therefore the organic semiconducting polymers and polymer semiconductors.
Mode of Action
The compound interacts with its targets through chemical reactions, specifically Suzuki coupling or Stille coupling reactions . These reactions facilitate the synthesis of polymer semiconductors, leading to changes in their structure and properties.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of organic semiconducting polymers . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of polymer semiconductors with unique molecular structures .
Pharmacokinetics
Its physical properties, such as its melting point (279-281 °c) and boiling point (5203±500 °C predicted) , may influence its bioavailability in hypothetical biological systems.
Result of Action
The result of this compound’s action is the synthesis of organic semiconducting polymers and polymer semiconductors . These materials have a variety of applications, particularly in the field of electronics, where they are used in devices such as organic light-emitting diodes (OLEDs) .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a precursor to a number of organic semiconducting polymers for organic photovoltaics (OPV) as well as a variety of hole transport materials for OLED devices .
Molecular Mechanism
It is known that this compound can serve as a precursor to a number of organic semiconducting polymers, suggesting that it may interact with other molecules in the process of forming these polymers .
Biological Activity
2,7-Dibromo-9,9-diphenyl-9H-fluorene is an organic compound characterized by its unique structure that includes two bromine atoms at the 2 and 7 positions, and two phenyl groups at the 9 position of the fluorene core. This compound has garnered attention in various fields including organic electronics and medicinal chemistry due to its notable biological activities.
- Molecular Formula : C25H17Br2
- Molecular Weight : 421.31 g/mol
- Structure : The presence of bromine enhances the compound's reactivity, particularly in substitution reactions, which can lead to diverse derivatives with potential biological applications.
The biological activity of this compound is primarily attributed to its interactions with biomolecules:
- Fluorescence and Electron Delocalization : The compound exhibits high fluorescence properties due to its π-electron conjugation, which facilitates electron transfer processes essential for various biochemical pathways .
- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular functions such as signaling and gene expression.
- Cellular Effects : Studies indicate that this compound can alter gene expression related to metabolic pathways, thereby impacting cellular homeostasis.
Antimicrobial and Anticancer Properties
Recent research has highlighted the potential of fluorene derivatives, including this compound, as antimicrobial and anticancer agents:
- Antimicrobial Activity : In vitro studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against multidrug-resistant strains. For example, compounds derived from fluorene structures have shown efficacy against Staphylococcus aureus and Escherichia coli with varying zones of inhibition .
- Cytotoxicity Studies : The compound has been evaluated for cytotoxicity against various cancer cell lines including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Some derivatives have shown comparable or superior activity to established chemotherapeutics like Taxol .
Study on Fluorene Derivatives
A study synthesized a series of thiazolidinone and azetidinone derivatives based on the fluorene structure. These compounds were tested for their antimicrobial and anticancer activities:
Compound | Target Cell Line | IC50 (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
5g | A549 | 50 | 11 |
5h | MDA-MB-231 | 45 | 10 |
5j | E. coli | - | 10 |
The results indicated that certain derivatives exhibited significant biological activity, suggesting the potential for developing new therapeutic agents based on the fluorene scaffold .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its molecular structure:
- Absorption and Distribution : The compound's lipophilicity allows it to penetrate biological membranes effectively. Its distribution within tissues is facilitated by interactions with specific transport proteins.
- Metabolism : The metabolic pathways involving this compound are complex and involve various enzymatic reactions that can lead to both activation and detoxification processes.
- Excretion : Understanding the excretion pathways is crucial for evaluating the long-term effects of this compound in biological systems.
Properties
IUPAC Name |
2,7-dibromo-9,9-diphenylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDOCCGNIBJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587772 | |
Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186259-63-2 | |
Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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